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molecular formula C10H6INO3 B8474219 3-Hydroxy-6-iodoquinoline-4-carboxylic acid CAS No. 854860-37-0

3-Hydroxy-6-iodoquinoline-4-carboxylic acid

Cat. No. B8474219
M. Wt: 315.06 g/mol
InChI Key: KBPFGULBYLZZNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08524900B2

Procedure details

5-iodoindoline-2,3-dione (50 g, 183 mmol) was dissolved in a hot solution containing potassium hydroxide (82 g, 1465 mmol) and water (250 mL). The reaction mixture was in homogeneous solution for 5 min then was precipitated out completely. Enough ethanol (30 ml) was added to redissolve the reaction mixture. After cooled to rt and mechanically stirred, 3-bromo-2-oxopropanoic acid hydrate (47 g, 256 mmol) was added portionwise—tremendous heat was generated (>80° C.). After the addition, the reaction mixture was cooled to rt and continued to stir for 3 days. The reaction mixture was treated with sat. solution of NaHSO3 (sodium bisulfate, 12 g, 115.32 mmol) in order to prevent the development of color in the product. The resulting mixture was then acidified to pH=2 using concentrated HCl. After stirred for 1 h, the yellow ppt. that was formed in the solution mixture was collected by filtration. The solid was washed with water and suspended in water with SO2 bubbling in the solution. After 30 minutes the solid again was separated by filtration. This wet solid was suspended in water, stirred, and dissolved by gradual addition of solid Na2CO3. The solution was treated with a saturated solution of NaHSO3 and filtered. The filtrate was acidified to pH=2 using concentrated HCl. The solid that was formed in the solution mixture was collected by filtration. The solid was washed with water, then resuspended in water, and again filtered. The solid was suspended in EtOH, separated by filtration, and airdried to afford the desired product as a brown solid. MS m/z: 316.2 (M+H). Calc'd. for C10H6INO3-315.06.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
82 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
47 g
Type
reactant
Reaction Step Three
Quantity
12 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6](=O)[C:5]2=[O:12].[OH-].[K+].O.BrC[C:18](=O)[C:19]([OH:21])=[O:20].OS([O-])=O.[Na+].Cl>O>[OH:12][C:5]1[CH:6]=[N:7][C:8]2[C:4]([C:18]=1[C:19]([OH:21])=[O:20])=[CH:3][C:2]([I:1])=[CH:10][CH:9]=2 |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
IC=1C=C2C(C(NC2=CC1)=O)=O
Step Two
Name
Quantity
82 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
250 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
47 g
Type
reactant
Smiles
O.BrCC(C(=O)O)=O
Step Four
Name
Quantity
12 g
Type
reactant
Smiles
OS(=O)[O-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
mechanically stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
then was precipitated out completely
ADDITION
Type
ADDITION
Details
Enough ethanol (30 ml) was added
DISSOLUTION
Type
DISSOLUTION
Details
to redissolve the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
heat
CUSTOM
Type
CUSTOM
Details
(>80° C.)
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to rt
STIRRING
Type
STIRRING
Details
to stir for 3 days
Duration
3 d
STIRRING
Type
STIRRING
Details
After stirred for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
that was formed in the solution mixture
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
The solid was washed with water
CUSTOM
Type
CUSTOM
Details
After 30 minutes the solid again was separated by filtration
Duration
30 min
STIRRING
Type
STIRRING
Details
stirred
DISSOLUTION
Type
DISSOLUTION
Details
dissolved by gradual addition of solid Na2CO3
ADDITION
Type
ADDITION
Details
The solution was treated with a saturated solution of NaHSO3
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solid that was formed in the solution mixture
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
The solid was washed with water
FILTRATION
Type
FILTRATION
Details
again filtered
CUSTOM
Type
CUSTOM
Details
separated by filtration

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
OC=1C=NC2=CC=C(C=C2C1C(=O)O)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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